6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide
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Overview
Description
6-amino-N,N-dimethyl-3-azabicyclo[310]hexane-3-carboxamide is a heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. The intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction, resulting in the formation of alpha-diazoacetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclopropanation reactions. The process is optimized for higher yields and efficiency, often employing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral proteases by binding to the active site and preventing the cleavage of viral polyproteins . This inhibition disrupts the viral replication process, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another compound with a similar bicyclic structure, used in antiviral medications like boceprevir and pf-07321332.
3-azabicyclo[3.1.0]hexane derivatives: These derivatives are synthesized via palladium-catalyzed cyclopropanation and have applications in medicinal chemistry.
Uniqueness
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide is unique due to its specific amino and carboxamide functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide |
InChI |
InChI=1S/C8H15N3O/c1-10(2)8(12)11-3-5-6(4-11)7(5)9/h5-7H,3-4,9H2,1-2H3 |
InChI Key |
DPRXXWZFMKJDQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CC2C(C1)C2N |
Origin of Product |
United States |
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